N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-4-nitrophenoxy)acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-4-nitrophenoxy)acetamide is an organic compound characterized by its complex structure, which includes a cyano group, a nitrophenoxy moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-4-nitrophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Nitration: Introduction of the nitro group into the phenol ring.
Etherification: Formation of the phenoxy linkage by reacting the nitrated phenol with an appropriate alkyl halide.
Amidation: Formation of the acetamide group through the reaction of the phenoxy compound with an acyl chloride or anhydride.
Cyano Group Introduction: Addition of the cyano group via nucleophilic substitution or other suitable methods.
Industrial Production Methods: Industrial production may involve optimized versions of the above steps, often using catalysts and specific reaction conditions to enhance yield and purity. Continuous flow reactors and other advanced techniques might be employed to scale up the production efficiently.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Reduction of Nitro Group: Amino derivatives.
Reduction of Cyano Group: Primary amines.
Substitution Reactions: Various substituted phenoxy derivatives.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-4-nitrophenoxy)acetamide has diverse applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound’s mechanism of action depends on its application:
Pharmacological Effects: It may interact with specific enzymes or receptors, modulating biological pathways.
Chemical Reactions: Acts as a precursor or intermediate, undergoing transformations to yield desired products.
Molecular Targets and Pathways:
Enzymatic Inhibition: Potential to inhibit enzymes involved in inflammatory pathways.
Receptor Binding: May bind to specific receptors, altering cellular responses.
Comparison with Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylphenoxy)acetamide: Lacks the nitro group, which may affect its reactivity and applications.
N-(1-cyano-1,2-dimethylpropyl)-2-(4-nitrophenoxy)acetamide: Positional isomer with different properties due to the location of the nitro group.
Uniqueness:
- The presence of both cyano and nitro groups in N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-4-nitrophenoxy)acetamide provides unique reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-methyl-4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-10(2)15(4,9-16)17-14(19)8-22-13-6-5-12(18(20)21)7-11(13)3/h5-7,10H,8H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMCVGPZLCSGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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